Comprehensive Technical Guide: 3-(Aminomethyl)azepan-2-one Hydrochloride
Comprehensive Technical Guide: 3-(Aminomethyl)azepan-2-one Hydrochloride
Executive Summary
3-(Aminomethyl)azepan-2-one hydrochloride (CAS: 1019354-01-8 for free base analog) is a specialized heterocyclic building block belonging to the class of
This molecule serves as a critical scaffold in medicinal chemistry, particularly in the design of peptidomimetics (as a constrained lysine mimic) and protease inhibitors . Its unique geometry allows it to lock peptide backbones into specific conformations (e.g.,
Chemical Identity & Physicochemical Profile
Structural Analysis
The molecule features two distinct nitrogen centers with vastly different electronic environments:
-
Exocyclic Primary Amine (
): Highly nucleophilic and basic ( ). This is the primary site for derivatization (acylation, alkylation). -
Endocyclic Lactam Nitrogen (
): Non-basic and poor nucleophile due to resonance delocalization with the carbonyl. It remains inert under mild conditions but can be alkylated or hydrolyzed under forcing conditions.
Stereochemistry: The C3 position is a chiral center. While often supplied as a racemate (
Physicochemical Properties Table
| Property | Data / Description |
| IUPAC Name | 3-(Aminomethyl)azepan-2-one hydrochloride |
| Common Name | |
| CAS Number | 1019354-01-8 (Free Base) / Salt forms vary |
| Molecular Formula | |
| Molecular Weight | 142.20 g/mol (Free Base) / 178.66 g/mol (HCl Salt) |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Highly soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et2O) |
| pKa (Amine) | ~9.5 (Estimated, typical for primary alkyl amines) |
| pKa (Lactam) | ~ -0.5 to -1.0 (Protonation occurs on Oxygen) |
| Hygroscopicity | High (Store under desiccant) |
Synthetic Pathways
The synthesis of 3-(aminomethyl)azepan-2-one typically proceeds via the functionalization of the parent caprolactam ring. The most robust industrial route involves the reduction of a 3-cyano intermediate.
Core Synthetic Route: Nitrile Reduction
This pathway ensures the preservation of the seven-membered ring while introducing the aminomethyl group.
-
Protection: Caprolactam is N-protected (e.g., N-Boc or N-Trimethylsilyl) to prevent side reactions at the amide nitrogen.
- -Functionalization: The protected lactam is deprotonated with a strong base (LDA or LiHMDS) at -78°C to form the enolate, which is then trapped with a cyanating agent (e.g., tosyl cyanide or chlorosulfonyl isocyanate) to yield 3-cyanoazepan-2-one .
-
Reduction: The nitrile group is selectively hydrogenated using Raney Nickel or
in the presence of acid (to prevent secondary amine formation) or reduced with . -
Salt Formation: Treatment with anhydrous HCl in dioxane/ether precipitates the hydrochloride salt.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway via the 3-cyano intermediate.
Reactivity & Experimental Protocols
Chemoselectivity Profile
The molecule presents a "tale of two nitrogens." Successful application requires distinguishing between the reactive exocyclic amine and the stable lactam.
-
Acylation (Amide Coupling): The primary amine reacts rapidly with activated esters (NHS, HOBt) or acid chlorides. The lactam nitrogen does not interfere under standard coupling conditions (pH 7-9).
-
Lactam Ring Opening: The 7-membered ring is thermodynamically stable but can be opened by hydrolysis in boiling 6N HCl or strong alkali (
), yielding the corresponding -amino acid derivative (2-(aminomethyl)-6-aminohexanoic acid). -
Alkylation: The primary amine can be mono- or dialkylated. To alkylate the lactam nitrogen, the primary amine must first be protected (e.g., with Boc), followed by treatment with
and an alkyl halide.
Experimental Protocol: N-Acylation (Peptide Coupling)
Objective: Coupling 3-(aminomethyl)azepan-2-one HCl to a carboxylic acid (
Materials:
-
3-(Aminomethyl)azepan-2-one HCl (1.0 eq)
-
Carboxylic Acid (
) (1.1 eq) -
EDC
HCl (1.2 eq) -
HOBt (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
DMF (Dimethylformamide) (Anhydrous)
Procedure:
-
Dissolution: Dissolve the Carboxylic Acid in anhydrous DMF (
concentration) under nitrogen. -
Activation: Add EDC
HCl and HOBt. Stir at for 30 minutes to form the active ester. -
Neutralization: In a separate vial, dissolve 3-(aminomethyl)azepan-2-one HCl in minimal DMF and add DIPEA to liberate the free amine.
-
Coupling: Add the amine solution dropwise to the activated acid mixture.
-
Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by LC-MS (Look for mass
). -
Workup: Dilute with EtOAc, wash with
(to remove DMF), saturated , and brine. Dry over .
Reactivity Logic Map
Caption: Chemoselective reactivity pathways for the amine and lactam functionalities.
Applications in Medicinal Chemistry
Peptidomimetics & Foldamers
The 7-membered lactam ring acts as a conformational lock . When incorporated into a peptide chain via the aminomethyl group, it restricts the rotation of the backbone, often inducing a
Lysine Mimetics
The structure can be viewed as a "constrained lysine." The aminomethyl arm mimics the
-
Protease Inhibitors: Targeting serine proteases where a basic residue is required in the S1 pocket.
-
Integrin Antagonists: Mimicking the RGD (Arg-Gly-Asp) motif where the spacing between the basic nitrogen and the acidic group is critical.
Handling & Safety
-
Storage: The hydrochloride salt is hygroscopic . Store at -20°C or 4°C in a tightly sealed container, preferably under argon or nitrogen.
-
Stability: Solutions in water or DMSO are stable for days at room temperature. Avoid prolonged exposure to strong bases in protic solvents to prevent ring opening.
-
Safety: Treat as a potential irritant (Skin/Eye). Standard PPE (gloves, goggles, lab coat) is mandatory. No specific severe toxicity data is reported, but as a bioactive scaffold, handle with care.
References
-
PubChem. (n.d.). 3-(Aminomethyl)azepan-2-one. National Library of Medicine. Retrieved from [Link]
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics. Tetrahedron. (Contextual reference for azepan-2-one scaffolds).
